

# Technical Guide: (5-Chloro-6-methoxypyridin-3-yl)methanol and Its Isomers

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## Compound of Interest

Compound Name: (5-Chloro-6-methoxypyridin-3-yl)methanol

Cat. No.: B161447

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview based on publicly available data. Researchers should always consult primary literature and conduct their own verification of chemical properties and experimental protocols.

## Introduction and CAS Number Identification

**(5-Chloro-6-methoxypyridin-3-yl)methanol** is a substituted pyridinylmethanol derivative. The precise substitution pattern of functional groups on the pyridine ring is critical to its chemical and biological properties. An initial search for the Chemical Abstracts Service (CAS) number for "**(5-Chloro-6-methoxypyridin-3-yl)methanol**" reveals some ambiguity, with limited and less-documented sources citing the CAS number 132865-53-3<sup>[1]</sup>.

However, several positional isomers of this compound are more widely documented and commercially available. This guide will focus on providing a comparative overview of the available data for these closely related and more thoroughly characterized isomers, which are often of interest in medicinal chemistry and materials science.

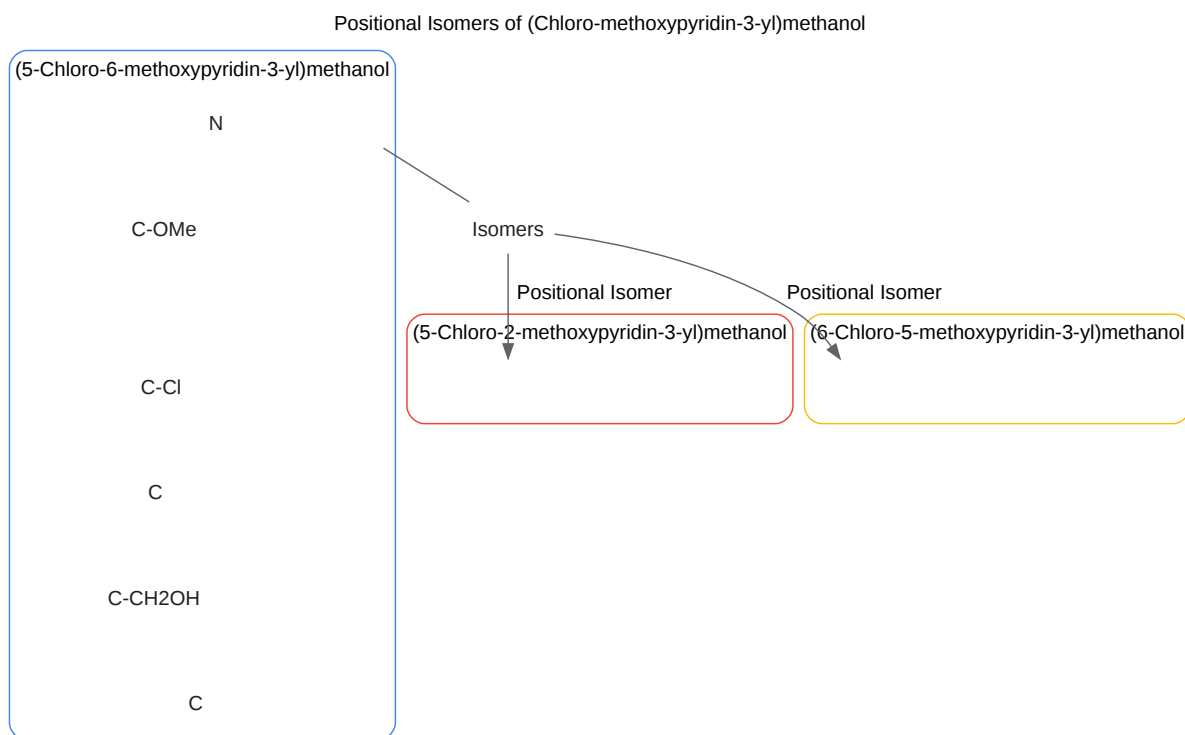
## Physicochemical Properties of Isomeric Chloro-Methoxypyridinylmethanols

The following table summarizes the key physicochemical properties of the most relevant isomers of (Chloro-methoxypyridin-3-yl)methanol. These compounds share the same molecular formula and weight but differ in the substitution pattern on the pyridine ring, which can significantly impact their physical and chemical behavior.

Property	(5-Chloro-2-methoxypyridin-3-yl)methanol	(6-Chloro-5-methoxypyridin-3-yl)methanol	(6-Chloro-4-methoxypyridin-3-yl)methanol
CAS Number	351410-46-3[2][3]	915107-47-0[4]	1263059-66-0[5]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO <sub>2</sub> [2][3]	C <sub>7</sub> H <sub>8</sub> ClNO <sub>2</sub> [4]	C <sub>7</sub> H <sub>8</sub> ClNO <sub>2</sub> [5]
Molecular Weight	173.60 g/mol [2][3]	173.60 g/mol	173.60 g/mol [5]
Physical Form	Solid[2]	Not specified	Not specified
Melting Point	Not applicable	60 - 63 °C[4]	107-108 °C[5]
SMILES String	COc1ncc(Cl)cc1CO[2]	Not available	Not available
InChI Key	VZCJHBHRJBFNBL-UHFFFAOYSA-N[2]	Not available	Not available

## Structural Isomerism

The structural differences between the specified compound and its more documented isomers are crucial for understanding potential differences in reactivity, biological activity, and synthetic accessibility. The following diagram illustrates the positional isomerism.



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Caption: Structural relationship between **(5-Chloro-6-methoxypyridin-3-yl)methanol** and two of its more documented isomers.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **(5-Chloro-6-methoxypyridin-3-yl)methanol** are not readily available in peer-reviewed literature. However, a general procedure for the synthesis of a related compound, (6-methoxypyridin-3-yl)methanol, from its corresponding methyl ester provides a relevant methodological example.

#### Synthesis of (6-methoxypyridin-3-yl)methanol from Methyl 6-methoxynicotinate[6]

- Reaction: Reduction of an ester to an alcohol.
- Starting Material: Methyl 6-methoxynicotinate (650 g, 3.89 mol).
- Reducing Agent: Sodium bis(2-methoxyethoxy)aluminum hydride (65% solution in toluene, 1.45 kg, 4.67 mol).
- Solvent: Tert-butyl methyl ether (MTBE, 6.5 L).
- Procedure:
  - The methyl 6-methoxynicotinate is dissolved in MTBE and cooled in an ice bath under a nitrogen atmosphere.
  - The sodium bis(2-methoxyethoxy)aluminum hydride solution is added slowly over 1.5 hours, maintaining the reaction temperature.
  - After the addition is complete, the mixture is stirred for an additional 20 minutes.
  - Work-up involves the slow addition of an aqueous sodium hydroxide solution (3.5N, 2.6L) while keeping the temperature below 15°C.
  - The reaction mixture is then warmed to 32°C and stirred for 45 minutes.
  - The organic layer is separated, and the aqueous layer is extracted with MTBE.
  - The combined organic layers are concentrated under reduced pressure.
  - Toluene is added, and azeotropic distillation is performed multiple times to yield the final product as a light yellow oil.

This protocol illustrates a common synthetic route for this class of compounds, which could likely be adapted for the synthesis of **(5-Chloro-6-methoxypyridin-3-yl)methanol** from a suitable precursor.

## Biological Activity and Potential Applications

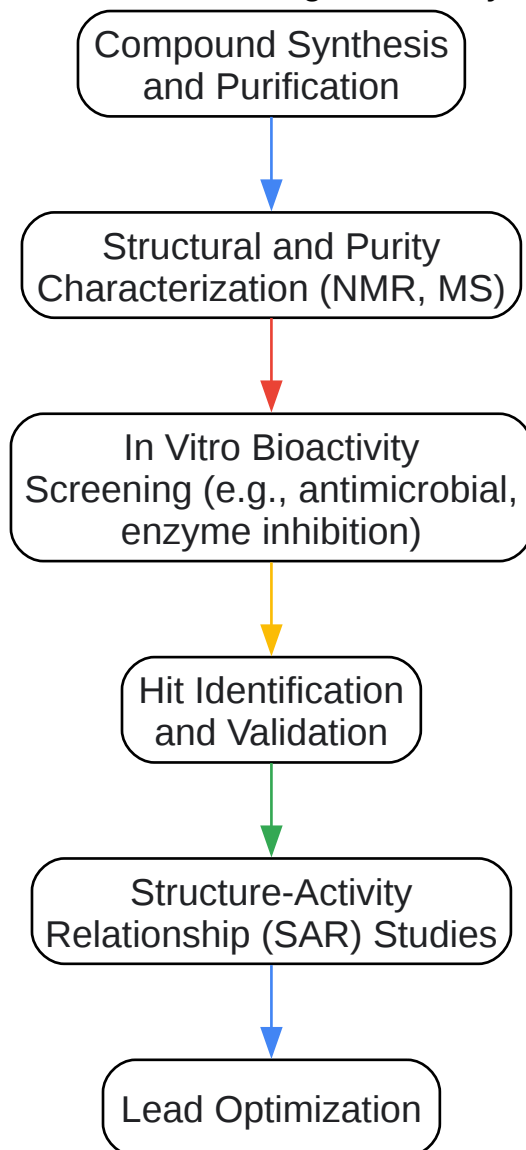
While no specific biological activity has been reported for **(5-Chloro-6-methoxypyridin-3-yl)methanol**, substituted pyridinylmethanols are a common scaffold in medicinal chemistry. Compounds with this core structure are explored for a wide range of therapeutic applications. The biological activity of such compounds is highly dependent on the nature and position of the substituents on the pyridine ring.

Generally, halogenated and methoxy-substituted heterocyclic compounds are investigated for their potential as:

- **Antimicrobial Agents:** The introduction of chlorine and other halogens can enhance the antimicrobial properties of organic molecules[7][8].
- **Enzyme Inhibitors:** The pyridine nitrogen can act as a hydrogen bond acceptor, enabling these molecules to interact with the active sites of enzymes. For instance, related structures have been investigated as 5-lipoxygenase inhibitors[9].
- **Scaffolds in Drug Discovery:** These compounds serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic value.

The workflow for investigating the biological activity of a novel compound like **(5-Chloro-6-methoxypyridin-3-yl)methanol** would typically follow the pathway outlined below.

## General Workflow for Biological Activity Screening



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Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

## Safety Information

For isomers like (5-Chloro-2-methoxypyridin-3-yl)methanol, the following safety information is provided[2]:

- GHS Pictogram: GHS07 (Exclamation mark)

- Signal Word: Warning
- Hazard Statement: H302 (Harmful if swallowed)
- Hazard Class: Acute Toxicity 4 (Oral)

It is reasonable to assume that **(5-Chloro-6-methoxypyridin-3-yl)methanol** and its other isomers would have a similar hazard profile. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be employed when handling these compounds.

## Conclusion

**(5-Chloro-6-methoxypyridin-3-yl)methanol** is a chemical entity for which detailed public information is sparse, and its CAS number is not widely documented by major chemical suppliers. However, by examining its better-characterized positional isomers, researchers can infer likely physicochemical properties, potential synthetic routes, and areas of possible biological relevance. For scientists and professionals in drug development, these related compounds serve as important reference points and potential starting materials for further investigation. Any research involving this compound should begin with unambiguous synthesis and structural verification.

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